molecular formula C17H21N5O3 B2848013 (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 2034430-81-2

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2848013
CAS No.: 2034430-81-2
M. Wt: 343.387
InChI Key: RFHFEFHODIMWNT-UHFFFAOYSA-N
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Description

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a variety of cellular processes, including cell cycle, differentiation, and apoptosis .

Mode of Action

The compound interacts with its protein kinase targets by inhibiting their activity . The planarity of the pyrido[3,4-g]quinazoline tricyclic system in the compound is essential for maintaining its protein kinase inhibitory potency . The compound’s aminopyrimidine and pyridine moieties, as well as substituents at the 10-position, are critical for interactions with the targeted protein kinase .

Biochemical Pathways

The compound affects the biochemical pathways regulated by protein kinases. By inhibiting protein kinase activity, it can influence various downstream effects, such as cell cycle progression, cell differentiation, and programmed cell death .

Result of Action

The inhibition of protein kinase activity by this compound can lead to various molecular and cellular effects. For instance, it can affect cell cycle progression, potentially leading to cell cycle arrest. It can also influence cell differentiation and apoptosis, which could have implications in cancer treatment .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s planar structure could lead to potential DNA intercalation . Steric hindrance induced by both heteroaryl rings might explain the observed protein kinase inhibitory potency .

Properties

IUPAC Name

[2-(2-methoxyethoxy)pyridin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-24-11-12-25-15-13-14(3-6-18-15)16(23)21-7-9-22(10-8-21)17-19-4-2-5-20-17/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHFEFHODIMWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.